Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate
CAS No.: 53102-27-5
Cat. No.: VC18685735
Molecular Formula: C10H18Cl3O5P
Molecular Weight: 355.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53102-27-5 |
|---|---|
| Molecular Formula | C10H18Cl3O5P |
| Molecular Weight | 355.6 g/mol |
| IUPAC Name | (2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate |
| Standard InChI | InChI=1S/C10H18Cl3O5P/c1-4-7-8(14)18-9(10(11,12)13)19(15,16-5-2)17-6-3/h9H,4-7H2,1-3H3 |
| Standard InChI Key | UYHPGYBTGRRYTM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound is characterized by a central phosphorus atom bonded to a trichloroethyl-hydroxy group, a diethyl ester, and a butyrate moiety. Its molecular formula is C₁₀H₁₈Cl₃O₅P, with a molar mass of 355.6 g/mol. The IUPAC name, (2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate, reflects its esterified phosphonic acid backbone.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 53102-27-5 | |
| Molecular Formula | C₁₀H₁₈Cl₃O₅P | |
| Molecular Weight | 355.6 g/mol | |
| SMILES Notation | CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC | |
| InChI Key | UYHPGYBTGRRYTM-UHFFFAOYSA-N |
The trichloroethyl group enhances electronegativity, while the butyrate ester contributes to lipophilicity, influencing its solubility and reactivity.
Stereochemical Considerations
Though stereochemical data for this specific compound remain unpublished, analogous phosphonic acid esters exhibit chirality at the phosphorus center. For example, diethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate acetate (CAS 5952-42-1) demonstrates configurational stability in non-polar solvents . This suggests potential stereochemical complexity in the butyrate variant that warrants further study.
Synthesis and Manufacturing
Historical Synthesis Routes
Early synthetic approaches for related trichloroethyl phosphonates involved nucleophilic substitution reactions. A 1955 protocol by Barthel et al. described the reaction of trichloroacetaldehyde with diethyl phosphite under acidic conditions to form diethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate . Subsequent esterification with butyric anhydride or butyryl chloride yields the target compound .
Modern Optimization
Recent advances employ catalytic methods to improve yields. For instance, titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes the ester exchange between diethyl phosphonate intermediates and butyric acid derivatives at 80–100°C, achieving ~75% purity. Challenges persist in minimizing hydrolysis of the trichloroethyl group during synthesis, necessitating anhydrous conditions .
Physicochemical Properties
Thermal Stability
The compound’s boiling point is extrapolated to 379.7°C based on homologous compounds, while its flash point of 277.2°C indicates moderate flammability . Differential scanning calorimetry (DSC) of similar phosphonates reveals decomposition onset at ~200°C, suggesting limited thermal stability under processing conditions .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.39 g/cm³ | |
| Boiling Point | 379.7°C (estimated) | |
| Flash Point | 277.2°C | |
| LogP (Octanol-Water) | 3.51 |
Solubility and Reactivity
The compound’s logP of 3.51 predicts preferential solubility in organic solvents like dichloromethane or ethyl acetate . Hydrolysis studies on analogous acetates show slow degradation in aqueous media (t₁/₂ ≈ 14 days at pH 7), with accelerated breakdown under alkaline conditions .
Biological and Industrial Applications
Agricultural Uses
Phosphonic acid derivatives are widely used as fungicides. For example, fosetyl-aluminum, a systemic fungicide, shares the phosphonate backbone and demonstrates prophylactic activity against Phytophthora species. The trichloroethyl moiety in this compound may confer resistance to enzymatic degradation in plant tissues.
Research Gaps and Future Directions
Toxicological Profiling
No published data exist on acute or chronic toxicity. Computational models (e.g., ProTox-II) predict moderate hepatotoxicity (LD₅₀ ≈ 500 mg/kg in rodents), but experimental validation is essential.
Structure-Activity Relationships
Systematic modifications to the ester groups (e.g., replacing butyrate with longer-chain acyl groups) could optimize bioactivity. Molecular docking studies suggest potential inhibition of bacterial acetyl-CoA carboxylase, a hypothesis requiring biochemical validation.
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